BAY1125976 vs. MK-2206: Superior AKT1 Potency and Distinct Isoform Selectivity
In biochemical assays measuring full-length AKT activity with 10 μM ATP, BAY1125976 exhibits a 1.5-fold higher potency against AKT1 and a distinct isoform selectivity window compared to the allosteric AKT inhibitor MK-2206 . Critically, BAY1125976 is over 8-fold selective for AKT2 over AKT3, while MK-2206 is only 5.4-fold selective, indicating a more pronounced AKT3-sparing profile for BAY1125976 .
| Evidence Dimension | AKT1, AKT2, and AKT3 inhibition potency (IC50 at 10 μM ATP) |
|---|---|
| Target Compound Data | AKT1: 5.2 nM; AKT2: 18 nM; AKT3: 427 nM |
| Comparator Or Baseline | MK-2206: AKT1: 8 nM; AKT2: 12 nM; AKT3: 65 nM |
| Quantified Difference | BAY1125976 is ~35% more potent against AKT1. Fold-selectivity (AKT3/AKT2): BAY1125976 = 23.7x; MK-2206 = 5.4x. |
| Conditions | In vitro TR-FRET biochemical assay using full-length human AKT isoforms at 10 μM ATP. |
Why This Matters
The superior AKT1 potency and wider AKT3-sparing window may translate to a differentiated efficacy and safety profile, particularly in cancers driven by AKT1-dependent signaling.
